molecular formula C93H150N20O25 B12383511 mSIRK

mSIRK

Cat. No.: B12383511
M. Wt: 1948.3 g/mol
InChI Key: OYDDVHGMRJKOJQ-JDNWVJBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

mSIRK is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Mechanism of Action

mSIRK exerts its effects by binding to the beta-gamma subunits of G-proteins, disrupting their interaction with the alpha subunit. This disruption facilitates the dissociation of the alpha subunit, which can then activate downstream signaling pathways, including the ERK1/2 pathway. The activation of ERK1/2 leads to various cellular responses, including cell proliferation, differentiation, and survival .

Properties

Molecular Formula

C93H150N20O25

Molecular Weight

1948.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C93H150N20O25/c1-11-14-15-16-17-18-19-20-21-22-23-31-73(118)102-70(51-114)87(132)112-77(54(8)12-2)89(134)104-62(29-26-41-98-93(96)97)82(127)103-61(28-24-25-40-94)81(126)100-56(10)79(124)105-64(44-53(6)7)83(128)107-66(47-72(95)117)86(131)111-78(55(9)13-3)90(135)109-63(43-52(4)5)80(125)99-50-74(119)101-68(46-58-34-38-60(116)39-35-58)91(136)113-42-27-30-71(113)88(133)108-67(48-75(120)121)85(130)106-65(45-57-32-36-59(115)37-33-57)84(129)110-69(92(137)138)49-76(122)123/h32-39,52-56,61-71,77-78,114-116H,11-31,40-51,94H2,1-10H3,(H2,95,117)(H,99,125)(H,100,126)(H,101,119)(H,102,118)(H,103,127)(H,104,134)(H,105,124)(H,106,130)(H,107,128)(H,108,133)(H,109,135)(H,110,129)(H,111,131)(H,112,132)(H,120,121)(H,122,123)(H,137,138)(H4,96,97,98)/t54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-/m0/s1

InChI Key

OYDDVHGMRJKOJQ-JDNWVJBKSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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